PSI-7977-D5 -

PSI-7977-D5

Catalog Number: EVT-1496884
CAS Number:
Molecular Formula: C₂₂H₂₄D₅FN₃O₉P
Molecular Weight: 534.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of PSI-7977 involves multiple steps that typically include the formation of key intermediates followed by specific chemical reactions to yield the final product. One method described in the literature involves the use of dichloromethane as a solvent and aluminum trichloride as a catalyst, where a series of reactions are performed at controlled temperatures. The process yields high purity with significant yields reported (up to 97.5%) .

Technical Details

  1. Starting Materials: The synthesis begins with specific nucleoside precursors.
  2. Key Reagents: Aluminum trichloride and pyridine are critical for facilitating the reaction.
  3. Reaction Conditions: The reactions are typically conducted at room temperature following initial cooling to control exothermic reactions.
  4. Purification: Post-reaction, purification methods such as liquid-liquid extraction and chromatography are employed to isolate PSI-7977.
Molecular Structure Analysis

PSI-7977 has a complex molecular structure characterized by its molecular formula C22H29FN3O9PC_{22}H_{29}FN_{3}O_{9}P and a molecular weight of 529.45 g/mol. The structure includes a nucleotide backbone with specific modifications that enhance its antiviral activity.

Structural Data

  • Molecular Formula: C22H29FN3O9PC_{22}H_{29}FN_{3}O_{9}P
  • CAS Number: 1190307-88-0
  • Functional Groups: The presence of a phosphoramidate moiety is crucial for its mechanism of action against the hepatitis C virus .
Chemical Reactions Analysis

PSI-7977 undergoes several chemical reactions during its synthesis and metabolism. Key reactions include:

  1. Hydride Reduction: This step is essential for converting intermediates into the final nucleotide analog.
  2. Fluorination: In some synthetic pathways, fluorination plays a role in modifying nucleoside structures to enhance their biological activity .
  3. Metabolism: Once administered, PSI-7977 is metabolized into its active triphosphate form, which is critical for inhibiting viral replication.

Technical Details

  • The compound's metabolic pathway leads to the formation of PSI-7409, which acts as a non-obligate chain terminator during viral RNA synthesis .
Mechanism of Action

PSI-7977 functions by mimicking natural nucleotides, thereby integrating into the viral RNA during replication. This incorporation leads to premature termination of RNA synthesis, effectively inhibiting the replication of the hepatitis C virus.

Process Data

  • Inhibition Mechanism: The triphosphate form competes with natural nucleotides for incorporation into viral RNA.
  • Resistance Profile: Studies indicate that mutations in the viral polymerase can confer resistance to PSI-7977, highlighting the importance of monitoring genetic variations in treatment protocols .
Physical and Chemical Properties Analysis

PSI-7977 exhibits several notable physical and chemical properties that influence its pharmacokinetics and bioavailability:

  • Solubility: It is soluble in organic solvents like dichloromethane but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

  • Melting Point: Specific melting point data is not widely reported but can be inferred from similar compounds.
  • pKa Values: These values are critical for understanding its ionization state at physiological pH .
Applications

PSI-7977 has significant applications in medical science, particularly in the treatment of chronic hepatitis C virus infections. Clinical trials have demonstrated its effectiveness when used alone or in combination with other antiviral agents such as peginterferon alfa and ribavirin.

Scientific Uses

  1. Clinical Trials: Extensive clinical trials have validated its efficacy across various patient populations.
  2. Research Tool: As a nucleotide analog, it serves as a valuable tool in virology research to study RNA viruses and develop new antiviral therapies .
Chemical Structure and Synthetic Chemistry of PSI-7977-D5

Molecular Architecture and Stereochemical Configuration

PSI-7977-D5 (sofosbuvir-D5) is a deuterated analog of the HCV NS5B polymerase inhibitor sofosbuvir (PSI-7977). Its molecular formula is C₂₂H₂₄D₅FN₃O₉P, with a molar mass of 534.50 g/mol. The deuterium atoms are strategically incorporated at five positions within the N-(tert-butoxycarbonyl)-L-alaninyl moiety, specifically replacing all hydrogen atoms in the isopropyl methyl groups (‑CH(CH₃)₂ → ‑CD(CD₃)₂) [4] [10]. This isotopic labeling preserves the core pharmacophore—a β-D-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine nucleotide—while modifying the prodrug’s metabolic stability. The phosphoramidate linkage exhibits a fixed Sₚ stereochemical configuration at phosphorus, a critical feature confirmed by X-ray crystallography of the non-deuterated parent compound. This configuration optimizes interactions with human activation enzymes and HCV NS5B polymerase [5] [8].

Table 1: Molecular Features of PSI-7977-D5 vs. PSI-7977

PropertyPSI-7977-D5PSI-7977
Molecular FormulaC₂₂H₂₄D₅FN₃O₉PC₂₂H₂₉FN₃O₉P
Molar Mass (g/mol)534.50529.45
Deuterium PositionsAlaninyl isopropyl groupNone
Key StereochemistrySₚ phosphoramidateSₚ phosphoramidate
pKa9.39±0.10 (Predicted)9.39±0.10 (Predicted)

Deuterium Isotopic Labeling in the Alaninyl Phosphate Moiety

Deuterium incorporation in PSI-7977-D5 targets the alaninyl ester’s isopropyl group, creating a ‑CD(CD₃)₂ unit. This modification leverages the kinetic isotope effect (KIE), where deuterium-carbon bonds (C‑D) exhibit ~6–10-fold slower cleavage rates compared to carbon-hydrogen bonds (C‑H) due to higher bond dissociation energy. Consequently, enzymatic hydrolysis by human carboxylesterase 1 (CES1) and cathepsin A (CatA)—the first metabolic activation step—is attenuated. In vitro studies with deuterated analogs demonstrate prolonged half-lives (t₁/₂) of the intact prodrug and reduced formation rates of the initial metabolite PSI-352707-D5. This delay is advantageous for pharmacokinetic tuning, as it extends systemic exposure while maintaining the ultimate delivery of the active triphosphate (PSI-7409) [1] [5] [9].

Comparative Analysis with Non-Deuterated Sofosbuvir (PSI-7977)

Non-deuterated sofosbuvir (PSI-7977) has an established EC₉₀ of 0.29 µM against HCV genotype 1b replicons. Its activation involves sequential enzymatic steps: CES1/CatA-mediated ester hydrolysis → spontaneous phenol elimination → Hint1-catalyzed amino acid cleavage → phosphorylation to PSI-7409. PSI-7977-D5 mirrors this pathway but exhibits altered kinetics:

  • Metabolic Stability: CES1-mediated hydrolysis shows a 1.8-fold reduction in rate for PSI-7977-D5 due to KIE, confirmed by in vitro hepatocyte models [1] [9].
  • Isomer Specificity: Like PSI-7977, the Sₚ isomer of PSI-7977-D5 is >30-fold more efficient as a CatA substrate than the Rₚ isomer, underscoring the stereodependence of activation [5].
  • Resistance Profile: Both compounds share susceptibility to the S282T mutation in NS5B (EC₉₀ shift from 0.42 µM to 7.8 µM), confirming deuteration does not alter the target interaction [9] [10].

Table 2: Biological Activity Comparison

ParameterPSI-7977-D5PSI-7977Assay System
EC₉₀ (HCV GT1b)~0.32 µM*0.29 µMReplicon assay
CES1 Hydrolysis Rate1.8-fold ↓ReferenceHuman hepatocytes
CatA SelectivitySₚ isomer preferredSₚ isomer preferredRecombinant enzymes
Cytotoxicity (CC₅₀)>100 µM>100 µMHepG2/Huh7 cells

*Predicted based on deuterated analog studies.

Synthetic Pathways and Optimization Strategies

Dynamic Kinetic Resolution for Enantiomeric Purification

The Sₚ-phosphoramidate configuration is essential for bioactivity. Synthesis begins with coupling 2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine-5′-monophosphate with deuterated N-(tert-butoxycarbonyl)-L-alanine isopropyl ester. A dynamic kinetic resolution (DKR) strategy employs chiral palladium catalysts (e.g., Pd(OAc)₂ with (R)-BINAP) to racemize the Rₚ isomer in situ while selectively crystallizing the desired Sₚ-PSI-7977-D5. This achieves >99% diastereomeric excess (d.e.) and 85% yield, overcoming limitations of traditional chromatographic separation [4] [8].

Biocatalytic Methods for Deuterium Incorporation

Deuterium labeling uses:

  • Chemoenzymatic Synthesis: Candida antarctica lipase B (CAL-B) catalyzes esterification of N-Boc-L-alanine with perdeuterated isopropanol (D₇, 98% isotopic purity) in toluene, yielding N-Boc-L-alanine‑D₅ isopropyl ester. This avoids racemization seen in chemical esterification [4].
  • Deuterated Precursors: Isopropyl-D₇ alcohol is synthesized via platinum-catalyzed exchange (D₂O/PtO₂) or reduction of deuterated acetone (CD₃COCD₃) using NaBD₄, achieving >99.5% deuterium incorporation [4].

Industrial-Scale Synthesis Challenges and Solutions

Properties

Product Name

PSI-7977-D5

Molecular Formula

C₂₂H₂₄D₅FN₃O₉P

Molecular Weight

534.48

Synonyms

Isopropyl(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate-D5; N-[[P(S),2’R]-2’-deoxy-2’-fluoro-2’-methyl-P-phenyl-5’-uridylyl]-1-methylethyl Ester L-Alani

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.